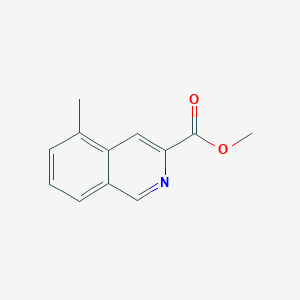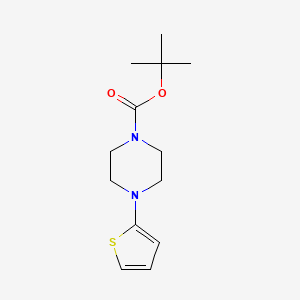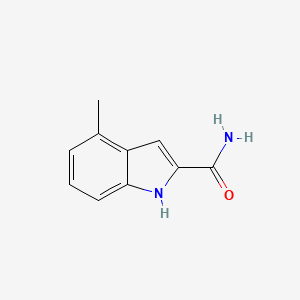
Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted phenyl derivatives can be formed.
Applications De Recherche Scientifique
Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-Bromophenyl)acetate: Similar in structure but lacks the oxazole ring.
4-Bromophenylacetic acid: Contains the bromophenyl group but has a carboxylic acid instead of an ester.
2-(4-Bromophenyl)thiazole: Features a thiazole ring instead of an oxazole ring.
Uniqueness: Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
80022-73-7 |
|---|---|
Formule moléculaire |
C13H12BrNO3 |
Poids moléculaire |
310.14 g/mol |
Nom IUPAC |
ethyl 2-(4-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
Clé InChI |
CFBVDJAFDNBQCL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)


![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)

